
N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine, commonly known as 3-BrPA, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound is a derivative of 3-bromopyruvate, which is a known inhibitor of glycolysis. 3-BrPA has been shown to inhibit glycolysis in cancer cells, leading to cell death. In
作用機序
The mechanism of action of 3-BrPA involves the inhibition of glycolysis in cancer cells. Glycolysis is the process by which cells convert glucose into energy. Cancer cells rely heavily on glycolysis to meet their energy needs, and inhibition of this process can lead to cell death. 3-BrPA inhibits glycolysis by targeting the enzyme hexokinase, which is responsible for the first step in glycolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-BrPA are primarily related to its inhibition of glycolysis. In cancer cells, this inhibition leads to decreased ATP production, increased oxidative stress, and ultimately, cell death. In normal cells, the effects of 3-BrPA are less pronounced, as these cells are able to utilize other energy sources.
実験室実験の利点と制限
One advantage of using 3-BrPA in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of glycolysis inhibition specifically in cancer cells, without affecting normal cells. However, one limitation of using 3-BrPA is its relatively low yield and purity, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 3-BrPA. One area of focus is the development of more efficient synthesis methods for this compound. Additionally, researchers are exploring the potential use of 3-BrPA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 3-BrPA in other diseases that rely heavily on glycolysis, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, 3-BrPA is a promising small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. Its selectivity for cancer cells and ability to inhibit glycolysis make it an attractive candidate for further research. While there are limitations to using 3-BrPA in lab experiments, there are several future directions for research on this compound that hold promise for the development of new cancer therapies.
合成法
The synthesis of 3-BrPA involves the reaction of 3-bromobenzaldehyde with 7-chloro-4-methylquinoline-2-amine in the presence of a base. The reaction proceeds through a condensation reaction to form the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
The primary scientific research application of 3-BrPA is in cancer therapy. This compound has been shown to selectively target cancer cells by inhibiting glycolysis, which is the primary energy source for cancer cells. By inhibiting glycolysis, 3-BrPA can induce cell death in cancer cells, while leaving normal cells unharmed. This makes 3-BrPA a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2/c1-11-7-17(20-10-12-3-2-4-13(18)8-12)21-16-9-14(19)5-6-15(11)16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCFKVGPZQKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

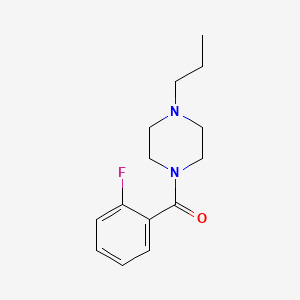
![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B4964372.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)
![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)
![methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[4-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B4964398.png)
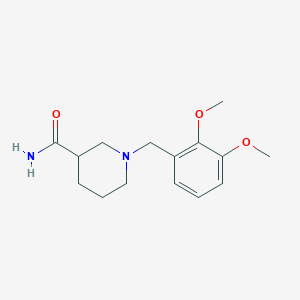
![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)
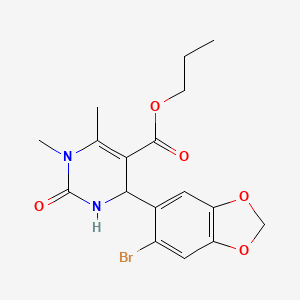
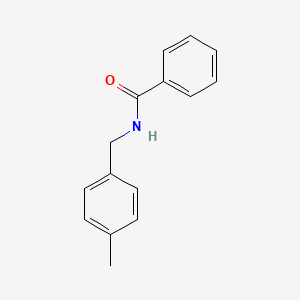
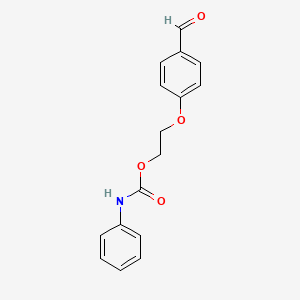
![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)